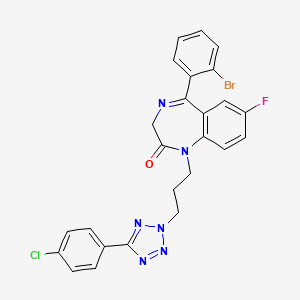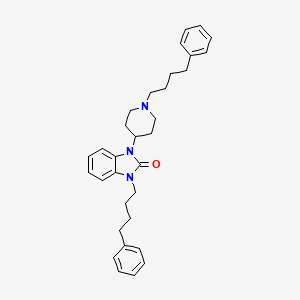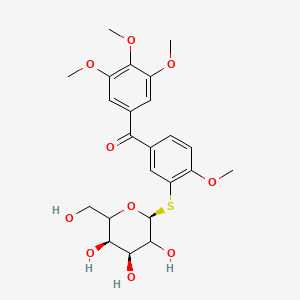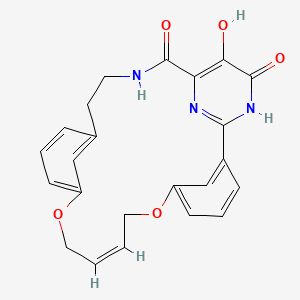
trans-RdRP-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-RdRP-IN-5 is a potent inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP). This compound has significant applications in influenza virus research due to its ability to inhibit the replication of the virus by targeting the RdRP enzyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-RdRP-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The production process would also include stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Trans-RdRP-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
科学的研究の応用
Trans-RdRP-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of RNA-dependent RNA polymerase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the replication mechanisms of RNA viruses and to identify potential antiviral targets.
Medicine: Investigated for its potential therapeutic applications in treating influenza and other RNA virus infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for detecting RNA viruses
作用機序
Trans-RdRP-IN-5 exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of RNA viruses. The compound binds to the active site of the enzyme, preventing the synthesis of new RNA strands from the RNA template. This inhibition disrupts the viral replication cycle, thereby reducing the viral load and limiting the spread of the infection .
類似化合物との比較
Similar Compounds
Remdesivir: Another RdRP inhibitor used in the treatment of COVID-19.
Favipiravir: An antiviral drug that targets RdRP and is used to treat influenza and other RNA virus infections.
Ribavirin: A broad-spectrum antiviral drug that inhibits RdRP and is used to treat various viral infections.
Uniqueness of Trans-RdRP-IN-5
This compound is unique due to its high potency and specificity for the influenza virus RNA-dependent RNA polymerase. Unlike some other RdRP inhibitors, this compound has shown significant efficacy in preclinical studies, making it a promising candidate for further development as an antiviral agent .
特性
分子式 |
C23H21N3O5 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
(18Z)-5-hydroxy-16,21-dioxa-3,8,28-triazatetracyclo[20.3.1.12,6.111,15]octacosa-1(26),2(28),5,11(27),12,14,18,22,24-nonaene-4,7-dione |
InChI |
InChI=1S/C23H21N3O5/c27-20-19-22(28)24-10-9-15-5-3-7-17(13-15)30-11-1-2-12-31-18-8-4-6-16(14-18)21(25-19)26-23(20)29/h1-8,13-14,27H,9-12H2,(H,24,28)(H,25,26,29)/b2-1- |
InChIキー |
BGEWHIHKXORALY-UPHRSURJSA-N |
異性体SMILES |
C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OC/C=C\COC4=CC=CC1=C4)O |
正規SMILES |
C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OCC=CCOC4=CC=CC1=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
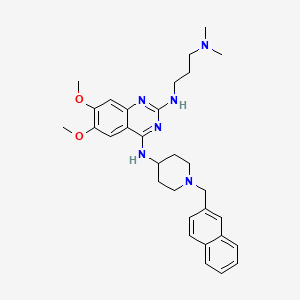

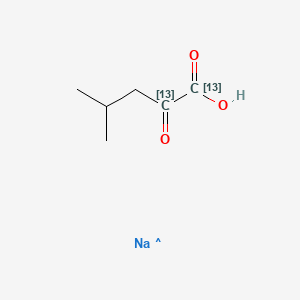


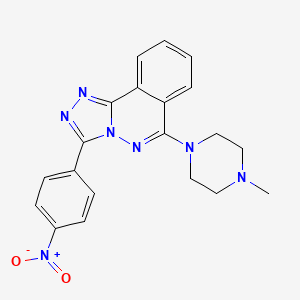
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
